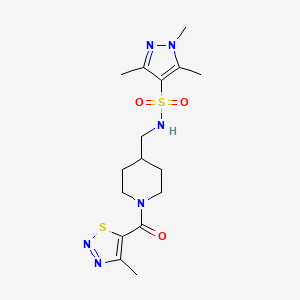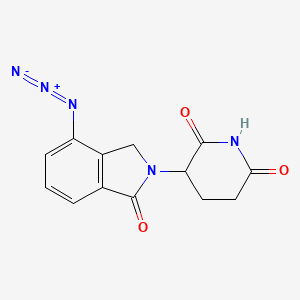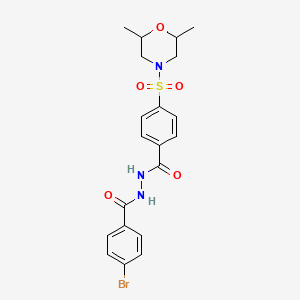![molecular formula C19H18Cl3N3S2 B2577749 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide CAS No. 344270-85-5](/img/structure/B2577749.png)
4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide” is a chemical compound with the molecular formula C12H13Cl2N3S2 . It is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations were conducted to explore the properties of the compound . The DFT optimized geometry produced a conformer that is significantly different from the crystal structure .Applications De Recherche Scientifique
Pharmacological Properties
Compounds related to 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide have been studied for their pharmacological properties. For instance, 4 H -1,2,4-triazole-3(2 H )-thione derivatives, closely related to the compound of interest, have been investigated for their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
Structural and Electronic Properties
In-depth structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) studies, has been conducted on similar compounds. These studies provide insight into intermolecular stabilization and electronic properties, which are significant for understanding the potential binding interactions at active sites like 11β-HSD1 (Al-Wahaibi et al., 2019).
Antimicrobial Activity
Synthesis and biological activity studies of new hybrid molecules containing a triazole unit, a structural feature shared with the compound , show potential antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Cytotoxic Activity
Novel 4-thiopyrimidine derivatives, structurally similar to the compound of interest, have been synthesized and their cytotoxic activity investigated, offering insights into potential applications in cancer research (Stolarczyk et al., 2018).
Fungicidal Activity
Compounds with a similar structural framework have been shown to exhibit fungicidal activity, which could be relevant in agricultural and pharmaceutical applications (El-Telbani et al., 2007).
Mécanisme D'action
The compound is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .
Orientations Futures
The compound is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-HSD1 . These results indicate that the compound may be considered for further drug design endeavors . The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-11-15-16(21)4-3-5-17(15)22)23-24-19(25)27-10-13-6-8-14(20)9-7-13/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYGURPFPCVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CSCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-((4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)methyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2577667.png)


![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)


![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

amine](/img/structure/B2577680.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)



![1-(4-Fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2577688.png)